![molecular formula C5H5Cl3N2O3S B563794 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate CAS No. 903587-98-4](/img/structure/B563794.png)
2,2,2-trichloroethyl 1H-imidazole-2-sulfonate
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Description
Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The compound “2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” can be used in the regiocontrolled synthesis of substituted imidazoles . This process is based around the functional group compatibility and resultant substitution patterns around the ring .
Therapeutic Potential
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation of Complexes
1H,1’‘H-2,2’'-Biimidazole is used in the preparation of complexes that exhibits photoluminescence and optical properties . The compound “2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” can be used in similar applications due to its structural similarity.
Preparation of Semi-conductors
Bismuth biimidazoles can be prepared as semi-conductors . The compound “2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” can potentially be used in the preparation of similar semi-conductors due to its structural similarity.
Development of New Drugs
Imidazole has become an important synthon in the development of new drugs . The compound “2,2,2-trichloroethyl 1H-imidazole-2-sulfonate” can potentially be used in the development of new drugs due to its structural similarity.
properties
IUPAC Name |
2,2,2-trichloroethyl 1H-imidazole-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)4-9-1-2-10-4/h1-2H,3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLRQEGHGBFLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S(=O)(=O)OCC(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693114 |
Source
|
Record name | 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
903587-98-4 |
Source
|
Record name | 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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